molecular formula C16H12N2O4 B12948412 4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)picolinic acid

4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)picolinic acid

Cat. No.: B12948412
M. Wt: 296.28 g/mol
InChI Key: GOYYTPGIKAYBJD-GORDUTHDSA-N
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Description

4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)picolinic acid is a complex organic compound that features both an indole and a picolinic acid moiety. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. Picolinic acid, on the other hand, is a derivative of pyridine and is often used in coordination chemistry due to its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)picolinic acid typically involves the condensation of an indole derivative with a picolinic acid derivative. One common method involves the use of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal, followed by heating and subsequent steps to introduce the vinyl and picolinic acid groups . The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The dihydroxy groups on the indole ring can be oxidized to form quinones.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce ethyl-substituted compounds.

Scientific Research Applications

4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)picolinic acid involves its interaction with various molecular targets. The dihydroxyindole moiety can participate in redox reactions, while the picolinic acid group can chelate metal ions, affecting enzymatic activities and signaling pathways. These interactions can lead to changes in cellular processes such as apoptosis and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Picolinic acid: Shares the picolinic acid moiety but lacks the indole group.

    5,6-Dihydroxyindole: Contains the dihydroxyindole structure but lacks the vinyl and picolinic acid groups.

Uniqueness

4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)picolinic acid is unique due to its combination of indole, vinyl, and picolinic acid moieties, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

4-[(E)-2-(5,6-dihydroxyindol-1-yl)ethenyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C16H12N2O4/c19-14-8-11-3-6-18(13(11)9-15(14)20)5-2-10-1-4-17-12(7-10)16(21)22/h1-9,19-20H,(H,21,22)/b5-2+

InChI Key

GOYYTPGIKAYBJD-GORDUTHDSA-N

Isomeric SMILES

C1=CN=C(C=C1/C=C/N2C=CC3=CC(=C(C=C32)O)O)C(=O)O

Canonical SMILES

C1=CN=C(C=C1C=CN2C=CC3=CC(=C(C=C32)O)O)C(=O)O

Origin of Product

United States

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